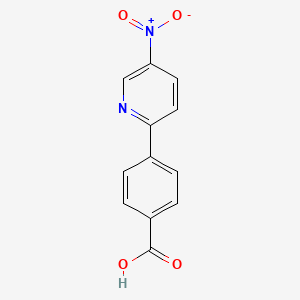

4-(5-Nitropyridin-2-yl)benzoic acid

Description

Significance of Pyridine (B92270) and Benzoic Acid Scaffolds in Drug Discovery

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. nih.govrsc.org Its presence in a multitude of FDA-approved drugs underscores its importance. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance the solubility and bioavailability of drug candidates. researchgate.netresearchgate.net Furthermore, the pyridine scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties. researchgate.net Pyridine derivatives have demonstrated a wide array of biological activities, including antibacterial, antiviral, and vasodilatory effects. researchgate.netnih.gov

Similarly, the benzoic acid moiety is a fundamental building block in the design of numerous therapeutic agents. preprints.orgnih.gov The carboxylic acid group can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in proteins. This interaction is often pivotal for the molecule's mechanism of action. Benzoic acid derivatives have been investigated for a range of applications, including their potential as anticancer agents and atomic layer deposition inhibitors. preprints.orgmdpi.com

The conjugation of these two powerful scaffolds in a single molecule, as seen in 4-(5-Nitropyridin-2-yl)benzoic acid, creates a chemical entity with the potential for multifaceted biological interactions and a desirable pharmacokinetic profile.

Overview of Nitro Group Functionality in Bioactive Molecules

One of the most well-documented roles of the nitro group is in antimicrobial agents. nih.gov The reduction of the nitro group within microbial cells can lead to the formation of toxic reactive nitrogen species, which can damage cellular components and lead to cell death. nih.gov This mechanism is exploited in several established antibacterial and antiparasitic drugs. nih.gov

Beyond its antimicrobial properties, the nitro group has been incorporated into drugs for various other therapeutic areas. For instance, it is a key component in certain vasodilators and has been explored in the development of anticancer agents and hypoxia-activated prodrugs. svedbergopen.comnih.govmdpi.com However, the presence of a nitro group can also be associated with toxicity, making a careful evaluation of the risk-benefit profile essential during drug development. nih.govmdpi.com

Rationale for Investigating this compound and its Derivatives in Academic Research

The specific arrangement of the pyridine, benzoic acid, and nitro group in this compound presents a unique chemical architecture that warrants in-depth investigation. The molecule's structure suggests the potential for a range of biological activities, stemming from the combined and potentially synergistic effects of its components.

The nitropyridine moiety itself is a subject of significant interest, with studies demonstrating its diverse biological activities, including antifungal properties and the ability to inhibit enzymes like cytosolic thioredoxin reductase 1. nih.gov The linkage of this active fragment to a benzoic acid scaffold provides a handle for modulating the molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug-likeness.

Furthermore, the synthesis of derivatives of this compound allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substitution pattern on either the pyridine or the benzoic acid ring, researchers can probe the specific interactions that govern the molecule's biological effects and optimize its potency and selectivity for a particular target. For instance, a photoaffinity analog of a related compound, 5-nitro-2-(3-phenylpropylamino)-benzoic acid, has been synthesized to probe chloride channels. nih.gov

Emerging Research Directions for Nitropyridine-Benzoic Acid Systems

The field of nitropyridine-benzoic acid systems is ripe with opportunities for further research and development. One key area of focus is the continued exploration of their potential as antimicrobial agents, particularly in the face of growing antibiotic resistance. The unique mechanism of action associated with the nitro group could provide an effective strategy against resistant strains.

Another promising avenue is the investigation of their anticancer properties. The electron-deficient nature of the nitropyridine ring could make these compounds susceptible to bioreductive activation in the hypoxic microenvironment of solid tumors, leading to selective tumor cell killing.

Furthermore, the development of nitropyridine-benzoic acid derivatives as inhibitors of specific enzymes is a burgeoning area of research. For example, a 5-nitropyridin-2-yl derivative has shown dual inhibition of chymotrypsin (B1334515) and urease. nih.gov The synthesis and screening of libraries of these compounds against a panel of clinically relevant enzymes could lead to the discovery of novel therapeutic leads for a variety of diseases.

The continued investigation into the synthesis, biological evaluation, and mechanistic understanding of this compound and its derivatives holds significant promise for the future of medicinal chemistry and the development of new and effective medicines.

An in-depth exploration of the synthesis and chemical modification of this compound reveals a landscape of advanced organic chemistry techniques. This compound, featuring a nitro-substituted pyridine ring linked to a benzoic acid moiety, serves as a versatile scaffold for further chemical elaboration. The methodologies for its synthesis and the subsequent derivatizations are critical for accessing a diverse range of structurally complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMUGROHPQPRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627884 | |

| Record name | 4-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-49-9 | |

| Record name | 4-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Design and Structure Activity Relationship Sar Studies of 4 5 Nitropyridin 2 Yl Benzoic Acid Derivatives

Systematic Structural Modifications and their Impact on Biological Activity

While specific SAR studies on a broad series of 4-(5-nitropyridin-2-yl)benzoic acid derivatives are not extensively documented in publicly available literature, we can infer potential strategies from related classes of compounds. For instance, in the development of inhibitors for enzymes like Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, similar nitropyridine cores have been utilized. In one such study, a 2-chloro-5-methyl-3-nitropyridine (B188117) was used as a starting material, where the chlorine atom was substituted with various secondary amines, and the methyl group was oxidized to a carboxylic acid which was then coupled with aromatic amines. nih.gov This suggests that the 2-position of the pyridine (B92270) ring in this compound is a prime location for introducing diversity.

A hypothetical systematic modification strategy for this compound could involve the following:

Modification of the Carboxylic Acid: The carboxylic acid group is a key feature, likely involved in hydrogen bonding interactions with a biological target. It can be converted to various esters, amides, or bioisosteres like tetrazoles to modulate acidity, lipophilicity, and metabolic stability.

Modification of the Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the electronic character of the pyridine ring. It could be reduced to an amino group, which could then be further functionalized, or replaced with other electron-withdrawing groups like a cyano or sulfonyl group to fine-tune the electronic properties. The reduction of the nitro group to an amine is a common strategy in the synthesis of bioactive compounds. nih.gov

Substitution on the Pyridine Ring: While the parent compound has a nitro group at the 5-position, further substitutions on the pyridine ring could be explored to enhance target binding or improve physicochemical properties.

The following table illustrates a hypothetical series of modifications and their potential impact on biological activity, based on general principles of medicinal chemistry.

| Modification | Rationale | Potential Impact on Biological Activity |

| Esterification of the carboxylic acid | Increase lipophilicity, improve cell permeability | May act as a prodrug, activity dependent on in vivo hydrolysis to the acid |

| Amidation of the carboxylic acid | Introduce new hydrogen bonding interactions, modulate solubility | Could enhance binding affinity and selectivity |

| Replacement of carboxylic acid with a tetrazole | Mimic the acidic properties of the carboxylic acid with potentially improved metabolic stability and oral bioavailability | May retain or improve potency while altering pharmacokinetic profile |

| Introduction of a hydroxyl group on the benzoic acid ring | Introduce a hydrogen bond donor/acceptor | Could lead to new interactions with the target, potentially increasing affinity |

| Reduction of the nitro group to an amino group | Introduce a basic center, potential for further derivatization | Could alter the binding mode and pharmacological profile significantly |

Influence of Substituent Nature and Position on Pharmacological Profiles

The nature and position of substituents on a drug scaffold are critical determinants of its pharmacological profile, including potency, selectivity, and pharmacokinetics. For the this compound framework, the interplay between the electron-withdrawing nitro group and the substituents on both the pyridine and benzoic acid rings would be paramount.

In a series of 3-nitro-4-substituted-aminobenzoic acids, which share the nitro-substituted aromatic acid feature, it was found that these compounds were potent and highly selective agonists of the orphan human G protein-coupled receptor GPR109b. researchgate.net The nature of the substituent at the 4-position of the benzoic acid had a significant impact on activity. This highlights the importance of the substituent's nature (e.g., size, electronics, hydrogen bonding capacity) in determining the pharmacological outcome.

For derivatives of this compound, one could anticipate the following influences:

Position of the Nitro Group: The placement of the nitro group at the 5-position of the pyridine ring makes the 2-position (where the benzoic acid is attached) electron-deficient and susceptible to nucleophilic substitution during synthesis. This electronic feature would also influence the interaction of the pyridine nitrogen with biological targets.

Substituents on the Benzoic Acid Ring:

Electron-donating groups (e.g., -OCH₃, -CH₃): These would increase the electron density of the benzoic acid ring and could influence the acidity of the carboxyl group.

Electron-withdrawing groups (e.g., -Cl, -CF₃): These would decrease the electron density and could enhance the acidity of the carboxyl group, potentially leading to stronger ionic interactions with a target. In a study of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to increased antiproliferative activities. nih.gov

The following table presents data from a study on 3-nitro-4-substituted-aminobenzoic acids, which can serve as a model for how substituent changes on a related scaffold can affect biological activity.

| Compound | Substituent at 4-position | GPR109b Agonist Activity (EC₅₀, nM) |

| Analog 1 | -NH-c-pentyl | 16 |

| Analog 2 | -NH-c-hexyl | 12 |

| Analog 3 | -NH-c-heptyl | 21 |

| Analog 4 | -NH-benzyl | 110 |

Data is illustrative and based on findings for a related class of compounds. researchgate.net

This data suggests that for this particular target (GPR109b), cycloalkyl substituents are well-tolerated, with cyclohexyl being optimal, while a bulkier benzyl (B1604629) group leads to a decrease in potency. This underscores the importance of substituent size and shape in achieving optimal interaction with a biological target.

Rational Design Strategies for Enhanced Bioactivity

Rational drug design aims to create new molecules with improved biological activity based on an understanding of the three-dimensional structure of the biological target or the pharmacophore of known active compounds. For this compound derivatives, several rational design strategies could be employed.

One key strategy is bioisosteric replacement . Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The carboxylic acid moiety is a common starting point for such modifications. For instance, it could be replaced with a tetrazole ring, which is a well-known carboxylic acid bioisostere that can offer improved metabolic stability and oral absorption. drughunter.com

Another approach is scaffold hopping , where the core structure is replaced with a different one that maintains the key pharmacophoric features. For example, the nitropyridine ring could be replaced with other heteroaromatic systems to explore different binding interactions and improve properties like solubility or metabolic stability.

Structure-based drug design would be applicable if the crystal structure of the target protein is known. In this case, computational docking studies could be used to predict how different derivatives of this compound would bind to the active site of the target. This information can then guide the synthesis of new compounds with optimized interactions. For example, a patent on benzoic acid derivatives as inhibitors of the eukaryotic initiation factor 4E (eIF4E) highlights the potential for a nitrophenyl group to be part of the active molecule, suggesting that this scaffold could be rationally designed to target this protein. google.com

A review of nitropyridines in the synthesis of bioactive molecules highlights that the nitro group is often a precursor to an amino group, which can then be further functionalized. nih.gov This suggests a rational design strategy where the nitro group is used to enable the synthesis of a diverse library of amino-substituted derivatives for biological screening.

Comparative Analysis of Isomeric Forms and Analogues

The spatial arrangement of atoms in a molecule (stereoisomerism) and the replacement of one part of a molecule with a structurally similar but different group (analogue design) are fundamental aspects of SAR studies.

A study on two isomeric benzoic acid derivatives, 2-[3-(o-methylphenoxymethyl)-5-phenyl- google.comnih.govnih.govtriazol-4-yl]-benzoic acid and 2-[3-(m-methylphenoxymethyl)-5-phenyl- google.comnih.govnih.govtriazol-4-yl]-benzoic acid, showed that the change in the position of the methyl group from ortho to meta led to an increase in predicted bioactivities. nih.gov This demonstrates that even subtle changes in substituent position can have a significant impact.

Analogues: The design and synthesis of analogues are central to exploring the SAR. For this compound, several classes of analogues could be considered:

Pyridine Ring Analogues: The pyridine ring could be replaced by other six-membered heteroaromatic rings like pyrimidine (B1678525) or pyrazine, or by five-membered rings like thiazole (B1198619) or oxazole. A study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors provides a relevant comparison. nih.gov

Benzoic Acid Analogues: The benzoic acid part could be replaced with other acidic groups or with different aromatic systems. For example, cinnamic acid or phenylpropionic acid derivatives have been explored in the context of retinoid analogues. nih.gov

Nitro Group Analogues: The nitro group could be replaced with other strong electron-withdrawing groups such as a cyano (-CN) or a sulfonyl (-SO₂R) group.

The following table compares the activity of different heterocyclic analogues from a study on protein kinase CK2 inhibitors, which can serve as a model for the kind of analysis that would be relevant for this compound derivatives.

| Core Heterocycle | Inhibitory Activity (IC₅₀ against CK2α, µM) |

| Thiazole | 0.083 |

| Pyridine | 0.017 |

| Pyridazine (B1198779) | 0.014 |

Data is illustrative and based on findings for a related class of compounds. nih.gov

This data indicates that replacing the thiazole ring with a pyridine or pyridazine ring can lead to a significant increase in potency, highlighting the importance of the specific heteroaromatic system in target engagement.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 5 Nitropyridin 2 Yl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR data for 4-(5-Nitropyridin-2-yl)benzoic acid has been found in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR spectral data for this compound is not available in the reviewed literature.

Two-Dimensional NMR Techniques for Connectivity Elucidation

There is no information available regarding the use of two-dimensional NMR techniques for the structural elucidation of this compound.

Vibrational Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

Detailed experimental FT-IR data for this compound could not be located.

Fourier-Transform Raman (FT-Raman) Spectroscopy Investigations

No FT-Raman spectroscopy studies specifically on this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for investigating the electronic transitions within this compound and its derivatives. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur provide valuable information about the electronic structure and the extent of conjugation within the molecule.

In compounds like this compound, the presence of aromatic rings (the pyridine (B92270) and benzene (B151609) rings) and the nitro group gives rise to characteristic absorption bands. The electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions, which are generally more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions, which are usually weaker, involve the promotion of a non-bonding electron (for instance, from the oxygen atoms of the nitro group or the nitrogen of the pyridine ring) to a π* antibonding orbital.

The degree of conjugation between the nitropyridine and benzoic acid moieties significantly influences the position and intensity of these absorption bands. A higher degree of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax), indicating a smaller energy gap between the ground and excited states.

Studies on related compounds, such as 4-(2-nitrophenyl)-1,4-dihydropyridines, have shown that the dihydropyridine (B1217469) chromophore's lowest lying singlet state can be deactivated by electron transfer to the nitrobenzene (B124822) moiety. nih.gov This is evidenced by the quenching of fluorescence that is observed in similar compounds lacking the electron-accepting nitro group. nih.gov This intramolecular electron transfer highlights the significant electronic communication between the different parts of the molecule. For the isomeric 3-nitrophenyl analog, which lacks the pathway for this intramolecular proton transfer, the reactivity is significantly lower. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a very high degree of accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental composition of the molecule, which is crucial for confirming its identity and for distinguishing it from other compounds with the same nominal mass.

The molecular formula of this compound is C12H8N2O4, with a calculated monoisotopic mass of 244.0484 Da. alfa-chemistry.com HRMS analysis of this compound would be expected to yield a measured mass very close to this theoretical value. The high resolution of the technique allows for the differentiation of ions with very similar mass-to-charge ratios, which is particularly useful when analyzing complex mixtures or when trying to identify unknown metabolites or degradation products.

The application of HRMS is not limited to the parent compound. It is also a powerful tool for characterizing derivatives and metabolites. For example, in studies of drug metabolism, HRMS can be used to identify and quantify metabolites in biological matrices such as plasma and urine. ulster.ac.uk A validated UHPLC-HRMS method for the analysis of polyphenols and their metabolites in human samples demonstrates the capability of this technique to provide a detailed and accurate picture of the biotransformation of complex organic molecules. ulster.ac.uk

While specific HRMS data for this compound is not detailed in the search results, the principles of the technique and its application to similar molecules are well-established. The accurate mass data obtained from HRMS, in conjunction with other spectroscopic data, provides a high level of confidence in the structural assignment of new compounds.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis and Supramolecular Interactions

Furthermore, this technique is invaluable for studying the supramolecular interactions that govern the packing of molecules in the crystal lattice. These interactions, which include hydrogen bonding, π-π stacking, and other van der Waals forces, play a critical role in determining the physical properties of the solid, such as its melting point, solubility, and crystal morphology.

In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the nitro group can also act as a hydrogen bond acceptor. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding. Therefore, a rich network of intermolecular hydrogen bonds is expected to be a dominant feature of the crystal structure.

Studies on related co-crystals have demonstrated the importance of hydrogen bonding in directing the assembly of supramolecular structures. researchgate.netasianpubs.org For example, in co-crystals of 2-amino-5-nitropyridine (B18323) with phenylthioacetic acid, N–H···O and O–H···N intermolecular hydrogen bonds lead to the formation of specific ring motifs. asianpubs.org Similarly, the crystal structures of S-(pyridin-2-yl) benzothioesters with different para-substituents on the phenyl ring show distinct changes in the types of interactions present in the crystal lattice, highlighting the electronic influence of the substituents on the supramolecular assembly. nih.gov

The formation of linear hydrogen-bonded complexes has been confirmed by X-ray diffraction in mixtures of 4,4′-bipyridyl and 4-[(S)-(-)-2-methylbutoxy]benzoic acid, where two acid molecules are attached to a central bipyridyl core. rsc.org This type of hydrogen bonding is responsible for the liquid crystalline behavior observed in these mixtures. rsc.org

While a specific crystal structure for this compound is not provided in the search results, the analysis of related structures provides a strong indication of the types of supramolecular interactions that are likely to be present. A detailed single-crystal X-ray diffraction study of this compound would provide definitive evidence for these interactions and would be essential for a complete understanding of its solid-state properties.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Theoretical investigations into the structure and properties of 4-(5-Nitropyridin-2-yl)benzoic acid provide crucial insights at the molecular level. These computational studies employ various methods to predict its geometry, electronic behavior, and potential for interaction.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, calculations, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), predict the key bond lengths and angles. vjst.vnvjst.vnmdpi.com The geometry optimization reveals a planar conformation for the benzoic acid group and the pyridine (B92270) ring, though a slight dihedral angle between the two rings is expected due to steric hindrance between the adjacent hydrogen atoms.

Vibrational analysis, carried out using the same DFT method, calculates the frequencies of the fundamental modes of vibration. vjst.vnactascientific.com These theoretical frequencies correspond to specific molecular motions, such as stretching and bending of bonds. The analysis helps in the assignment of bands observed in experimental infrared (IR) and Raman spectra. Key predicted vibrations for this compound include the O-H stretching of the carboxylic acid group, the asymmetric and symmetric stretching of the nitro (NO₂) group, C=O stretching of the carboxyl group, and various C-C and C-H vibrations within the aromatic rings. mdpi.com

Table 1: Selected Predicted Geometrical Parameters for this compound This data is theoretical and based on standard DFT calculations for analogous structures.

| Parameter | Bond/Angle | Predicted Value (Å / °) |

|---|---|---|

| Bond Length | C(carboxyl)-C(ring) | 1.49 |

| C=O | 1.22 | |

| C-O | 1.35 | |

| O-H | 0.97 | |

| C-N (pyridine) | 1.34 | |

| N-O (nitro) | 1.23 | |

| C(phenyl)-C(pyridine) | 1.48 | |

| Bond Angle | C-C-O(H) | 118.5 |

| O=C-O | 123.0 | |

| C-N-O (nitro) | 117.5 |

Table 2: Predicted Vibrational Frequencies and Assignments This data is theoretical and based on standard DFT calculations for analogous structures.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3570 | ν(O-H) | O-H stretch (carboxylic acid) |

| ~3100 | ν(C-H) | Aromatic C-H stretch |

| ~1715 | ν(C=O) | Carbonyl stretch |

| ~1580 | ν(C=C) | Aromatic C=C stretch |

| ~1530 | νas(NO₂) | Asymmetric NO₂ stretch |

| ~1350 | νs(NO₂) | Symmetric NO₂ stretch |

| ~1300 | ν(C-O) + δ(O-H) | C-O stretch and O-H bend |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the benzoic acid portion, which is a relatively electron-rich aromatic system. In contrast, the LUMO is anticipated to be centered on the nitropyridine ring, as the nitro group is a powerful electron-withdrawing group that lowers the energy of the unoccupied orbitals. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and charge transfer capabilities within the molecule. rsc.org

Table 3: Calculated FMO Properties This data is theoretical and based on standard DFT calculations for analogous structures.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -3.20 |

| Energy Gap (ΔE) | 3.65 |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 3.20 |

| Electronegativity (χ) | 5.03 |

| Chemical Hardness (η) | 1.83 |

| Softness (S) | 0.55 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. vjst.vnresearchgate.net The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable for nucleophilic attack. researchgate.net

In this compound, the most negative potential is concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid, making these the primary sites for electrophilic interaction. The most positive potential is located on the acidic hydrogen of the carboxyl group, identifying it as the site for deprotonation and nucleophilic attack. The aromatic protons also exhibit a moderate positive potential.

Natural Bond Orbital (NBO) Analysis

For this compound, significant stabilization energies are expected from the delocalization of lone pair electrons (n) from the oxygen atoms into the antibonding π* orbitals of the adjacent C=O, N=O, and aromatic ring bonds. For example, the n → π* interaction involving the lone pairs of the nitro group oxygens contributes to the delocalization of negative charge. Similarly, delocalization from the π orbitals of the phenyl ring to the π* orbitals of the pyridine ring and nitro group explains the electronic communication between the different parts of the molecule.

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis This data is theoretical and based on standard DFT calculations for analogous structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)¹ |

|---|---|---|

| LP(1) O (carbonyl) | π*(C-O) | ~25.5 |

| LP(1) O (nitro) | π*(N-O) | ~40.2 |

| π(C-C) phenyl | π*(C-C) phenyl | ~20.1 |

| π(C-C) phenyl | π*(C-C) pyridine | ~5.8 |

| π(C-N) pyridine | π*(N-O) nitro | ~8.5 |

¹ E(2) signifies the stabilization energy from hyperconjugative interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields that provide a powerful method for mapping the electron pair probability in a molecule. jussieu.frresearchgate.net These analyses offer an intuitive picture of chemical bonding, distinguishing core electrons, covalent bonds, and lone pairs. rsc.orgresearchgate.net High values of ELF and LOL (approaching 1.0) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons. nih.gov

For this compound, ELF and LOL maps would show distinct localization basins corresponding to the C-C, C-H, C-N, C-O, N-O, and O-H covalent bonds. High localization would also be evident around the oxygen and nitrogen atoms, corresponding to their lone pair electrons. The regions of π-electron systems in the aromatic rings would show a more diffuse localization pattern compared to the σ-bonds, reflecting the delocalized nature of these electrons.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, within a molecule and between molecules. wikipedia.org The method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue.

In an intramolecular context for this compound, RDG analysis could reveal weak non-covalent interactions. For instance, a weak hydrogen bond might be identified between the hydrogen on the C3 position of the pyridine ring and the carbonyl oxygen of the benzoic acid, helping to stabilize a near-planar conformation. The resulting 3D NCI plot would show surfaces between these atoms, color-coded to indicate the nature of the interaction: blue for strong attractive (hydrogen bond), green for weak attractive (van der Waals), and red for repulsive (steric clash).

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological macromolecule.

Prediction of Binding Modes and Affinities with Biological Macromolecules

While specific docking studies detailing the binding of this compound to particular enzymes or receptors are not extensively documented in publicly available literature, the principles of molecular docking allow for the prediction of its potential interactions. The structure of the compound, featuring a carboxylic acid group and a nitropyridine moiety, suggests it could engage in specific binding modes within protein active sites. For instance, the carboxylic acid is a common hydrogen bond donor and acceptor, while the aromatic rings can participate in pi-stacking interactions. The nitro group, being strongly electron-withdrawing, can influence the electronic landscape of the molecule and its interaction with polar residues in a binding pocket.

The binding affinity, often expressed as a docking score or binding energy, would quantify the strength of the interaction between this compound and a target protein. A lower binding energy typically indicates a more stable and favorable interaction.

Identification of Key Intermolecular Interactions

The key intermolecular interactions that would likely govern the binding of this compound to a biological target can be inferred from its chemical structure. These interactions are crucial for the stability of the ligand-protein complex. The primary interactions would include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen donor (from the hydroxyl group) and a hydrogen acceptor (at the carbonyl oxygen). The nitrogen atoms in the pyridine ring and the oxygen atoms of the nitro group can also act as hydrogen bond acceptors.

Pi-Pi Stacking: The benzoic acid and nitropyridine rings can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding site.

Hydrophobic Interactions: The phenyl and pyridinyl rings also contribute to hydrophobic interactions with nonpolar residues in the target protein.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, offering insights into its conformational stability over time. nih.gov An MD simulation of this compound, either alone in a solvent or bound to a protein, would reveal its flexibility and the stability of its various conformations. nih.gov By simulating the movements of atoms and molecules over a period, researchers can assess whether the initial docked pose is stable or if the ligand undergoes significant conformational changes. nih.gov This information is vital for validating the results of molecular docking and understanding the dynamic nature of the binding interaction. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Predictions

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its development as a potential drug.

Absorption, Distribution, Metabolism, Excretion, and Toxicity Profiling

ADMET predictions for this compound would involve computational models that estimate its behavior in the human body. These predictions can highlight potential liabilities early in the drug discovery process. For instance, predictions might suggest good oral absorption based on its molecular properties. The distribution profile would indicate its likelihood to reach various tissues, while metabolism predictions would identify potential metabolic pathways and the enzymes involved. Excretion predictions would estimate how the compound is eliminated from the body. Toxicity profiling would flag any potential for adverse effects.

Advanced Pharmacological and Biological Activity Profiling of 4 5 Nitropyridin 2 Yl Benzoic Acid and Its Derivatives

In Vitro Assays for Target Enzyme Modulation

The interaction of 4-(5-Nitropyridin-2-yl)benzoic acid and its analogs with specific enzymes is a critical area of investigation to understand their therapeutic potential. These in vitro assays provide foundational data on their mechanism of action and potency.

Glucokinase (GK) Activation Studies for Antidiabetic Potential

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. nih.gov Its activation can enhance glucose metabolism and stimulate insulin (B600854) secretion, making it a key target for the development of novel antidiabetic drugs. nih.govnih.gov Research into GK activators (GKAs) has led to the development of several compounds, with some progressing to clinical trials. nih.gov While direct studies on this compound as a GK activator are not extensively detailed in the provided context, the broader class of compounds that modulate GK activity is under intense investigation for its potential in treating type 2 diabetes mellitus. nih.govnih.gov The activation of GK leads to increased glucose uptake in the liver and enhanced insulin secretion from the pancreas, thereby contributing to lower blood glucose levels. nih.gov

Urease Inhibition Assays for Antimicrobial Applications

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govnih.gov This enzymatic activity is a significant virulence factor for several pathogenic bacteria, contributing to infections. nih.gov Consequently, the inhibition of urease is a promising strategy for the development of new antimicrobial agents. nih.govnih.gov A wide array of compounds, including various heterocyclic structures, have been screened for their anti-ureolytic properties. nih.gov For instance, a study comparing the inhibitory effects of 71 different compounds against both purified jack bean urease and the ureolytic bacterium Klebsiella pneumoniae identified several potent inhibitors. nih.gov While specific data for this compound is not provided, related nitroaromatic compounds have demonstrated significant biological activities, suggesting the potential for this class of molecules to interact with urease. nih.gov

Other Enzyme Interaction and Protein Modification Research

Beyond glucokinase and urease, the broader chemical space of nitroaromatic compounds, to which this compound belongs, has been investigated for interactions with other enzymes. For example, nitro-derivatives of benzoic acid have been studied for their ability to inhibit Mycobacterium tuberculosis through mechanisms that may involve mycobacterial enzymes. nih.gov It has been shown that the nitro group can be crucial for the mode of action in some covalent inhibitors of enzymes like DprE1, an essential target in M. tuberculosis. nih.gov Furthermore, the antimicrobial activity of some nitroaromatic compounds is linked to their activation by bacterial nitroreductases. acs.org

Antimicrobial Efficacy Evaluations

The evaluation of this compound and its derivatives against various microbial pathogens is crucial to determine their potential as anti-infective agents.

Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. Nitroaromatic compounds have shown particular promise in this area. nih.govnih.gov Studies have demonstrated that derivatives of benzoic acid containing nitro groups exhibit significant activity against M. tuberculosis. nih.gov For instance, research on nitrobenzoates and nitrothiobenzoates has revealed that compounds with an aromatic nitro substitution are among the most active. nih.gov Specifically, 3,5-dinitrobenzoate (B1224709) esters have been identified as a particularly potent series. nih.gov The presence of the nitro group appears to be a key determinant of antimycobacterial activity, independent of the compound's pKa value or hydrolysis rate. nih.gov While direct data for this compound is not available, the established activity of related nitro-containing scaffolds underscores its potential as a lead structure for novel antitubercular drugs. nih.govacs.org

Table 1: Antitubercular Activity of Related Nitroaromatic Compounds

| Compound Type | Target | Key Findings |

|---|---|---|

| Nitrobenzoate Esters | Mycobacterium tuberculosis | 3,5-dinitro esters showed the highest activity. nih.gov |

| 3,5-Dinitrobenzylsulfanyl Tetrazoles and Oxadiazoles | Mycobacterium tuberculosis | Excellent activity against drug-susceptible and drug-resistant strains. acs.org |

| Benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides | Mycobacterium tuberculosis | Identified as a lead for potential tuberculostatic activity. nih.gov |

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The challenge of antimicrobial resistance extends beyond tuberculosis, with a pressing need for new antibiotics effective against a wide range of bacteria. nih.gov Benzoic acid derivatives have been investigated for their broad-spectrum antibacterial properties. nih.govgoogle.com The structure of the bacterial cell wall, particularly the outer membrane of Gram-negative bacteria, presents a significant barrier to many antimicrobial agents. nih.gov However, certain benzoic acid derivatives have demonstrated activity against both Gram-positive and Gram-negative strains. researchgate.netmdpi.com For example, pyrazole (B372694) derivatives of benzoic acid have shown potent activity against staphylococci and enterococci. mdpi.com The antimicrobial activity is often influenced by the specific substituents on the benzoic acid ring. nih.gov While comprehensive data for this compound is not detailed, the general class of benzoic acid analogs is recognized for its potential to yield broad-spectrum antibacterial agents. google.com

Table 2: Antibacterial Spectrum of Benzoic Acid Derivatives

| Compound Class | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Active against Staphylococcus aureus and Bacillus subtilis. researchgate.net | Limited activity against E. coli and K. pneumoniae, but active against P. aeruginosa. researchgate.net |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Potent against staphylococci and enterococci. mdpi.com | Not specified. |

| Benzoic Acid Derivatives (General) | Generally active. nih.gov | Activity can be limited by the outer membrane. nih.gov |

Anticancer Activity and Cellular Pathway Modulation

Derivatives of benzoic acid represent a promising scaffold for the development of new anticancer agents, with research demonstrating their ability to inhibit tumor cell growth and induce programmed cell death. nih.gov

The antiproliferative activity of benzoic acid derivatives has been documented across various cancer cell lines. These compounds can exert their effects through multiple pathways. One key mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For instance, a series of pyrazolo[3,4-d]pyrimidine analogs were identified as potent inhibitors of CDK2, a kinase that plays a vital role in the advancement of cancers like hepatocellular carcinoma (HCC) and colorectal cancer (CRC). mdpi.com

Other derivatives have been shown to arrest the cell cycle at different phases. For example, certain coumarin-based benzopyranone derivatives can cause cell cycle arrest in the G1 phase in lung carcinoma cell lines. nih.gov In a separate study, derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid were found to induce arrest in the G2/M phase in HCT8 colon cancer cells. farmaciajournal.com The inhibition of tumor growth and metastasis has also been observed in murine models of bladder cancer treated with amino benzoic acid derivatives, which were found to act by inhibiting TNFα/NFΚB and iNOS/NO pathways. nih.gov A novel quinoline (B57606) derivative, BAPPN, was shown to reduce the expression of proliferation markers such as PCNA and Ki67 in several cancer cell lines. nih.gov

A critical component of anticancer therapy is the ability to induce apoptosis, or programmed cell death, in malignant cells. Several derivatives related to this compound have demonstrated this capability. A study on 5-Nitro-2-(3-phenylpropylamino) benzoic acid revealed that it induces apoptosis in human lens epithelial cells by generating reactive oxygen species (ROS) and triggering endoplasmic reticulum (ER) stress, which subsequently activates the mitochondrial apoptosis pathway. nih.gov

This pro-apoptotic activity is a common theme among related compounds. Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have been shown to be cytotoxic against HCT8 cells by inducing apoptosis. farmaciajournal.com Similarly, a novel quinoline derivative, BAPPN, was found to significantly increase the expression of the key apoptotic proteins caspase-3 and the tumor suppressor p53 in liver, colon, breast, and lung cancer cells. nih.gov Acridine/sulfonamide hybrids, another class of related compounds, also exhibit pro-apoptotic effects mediated by their action on topoisomerase enzymes. mdpi.com

Antiviral Research (e.g., against HIV for related compounds)

The structural framework of benzoic acid derivatives has been explored for the development of novel antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). In one study, a series of novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives were designed based on structural similarities to known gp41 inhibitors. nih.gov Several of these compounds displayed moderate to good inhibitory activity against HIV-1 growth, with some derivatives showing potent inhibition of p24 antigen expression, a marker of viral replication. nih.gov Molecular docking studies suggested that these compounds bind to the gp41 fusion protein, interfering with its function through electrostatic and hydrophobic interactions. nih.gov

Another related compound, 5,5'-dithiobis-2-nitrobenzoic acid (DTNB), is known to inhibit protein disulfide isomerase (PDI), a cell-surface enzyme critical for HIV-1 entry, thus acting as a fusion inhibitor. researchgate.net Further investigation revealed that DTNB may also act at later stages of the viral life cycle and can provide long-lasting protection to host cells in vitro. researchgate.net Beyond HIV, other benzoic acid derivatives have shown promise against different viruses. A compound designated NC-5 was found to inhibit influenza A virus, including oseltamivir-resistant strains, by inhibiting neuraminidase activity, which is crucial for virus release from infected cells. nih.gov

In Vivo Efficacy Studies in Animal Models

The therapeutic potential of benzoic acid derivatives has been validated in several in vivo animal models for various diseases. For instance, in a murine model of muscle-invasive bladder cancer, molecular therapy with amino benzoic acid derivatives led to the inhibition of tumor growth and metastasis. nih.gov

In the context of viral infections, the benzoic acid derivative NC-5 was evaluated in mice infected with influenza A (H1N1), including an oseltamivir-resistant strain. nih.gov Oral administration of NC-5 provided significant protection, with survival rates of up to 80%, and also led to reduced body weight loss and alleviated virus-induced lung injury. nih.gov While specific in vivo data on the oral glucose tolerance test for antihyperglycemic effects of this compound were not found in the reviewed literature, these studies demonstrate the successful application of related derivatives in animal models for anticancer and antiviral efficacy.

Cytotoxicity Assessments in Human Cell Lines

The cytotoxic potential of derivatives related to this compound has been extensively evaluated against a variety of human cancer cell lines. These in vitro assays are crucial for determining the concentration at which a compound can effectively kill cancer cells, often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

For example, a benzimidazole (B57391) derivative, se-182, demonstrated potent cytotoxic action against human lung (A549) and liver (HepG2) cancer cell lines, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org Pyrazole derivatives have also been tested against the A549 cell line, with one compound showing an EC50 of 220.20 µM. mdpi.com In another study, a novel quinoline derivative (BAPPN) showed high cytotoxicity against HepG2 and breast cancer (MCF-7) cells, with IC50 values of 3.3 and 3.1 µg/mL, respectively. nih.gov

The selectivity of these compounds is also a key area of investigation. Acridine/sulfonamide hybrids showed cytotoxicity against HepG2, HCT-116 (colon), and MCF-7 cell lines, while exhibiting lower toxicity towards normal human liver cells (THLE-2), indicating a degree of cancer cell selectivity. mdpi.com The table below summarizes the cytotoxic activities of various related derivatives across different human cell lines.

Table 1: Cytotoxicity of Benzoic Acid Derivatives and Related Compounds in Human Cell Lines

| Compound Class/Name | Cell Line | Cell Type | Assay | Result (IC50/EC50/LD50) | Source |

| Pyrazole derivative (Compound 2) | A549 | Lung Adenocarcinoma | MTT | EC50: 220.20 µM | mdpi.com |

| Benzopyranone derivative (Cpd 6) | A549 | Lung Carcinoma | Crystal Violet | LD50: 5.0 µM | nih.gov |

| Benzopyranone derivative (Cpd 9) | A549 | Lung Carcinoma | Crystal Violet | LD50: 5.83 µM | nih.gov |

| Benzopyranone derivative (Cpd 6) | LL47 | Normal Lung | Crystal Violet | LD50: 20.4 µM | nih.gov |

| Benzimidazole derivative (se-182) | A549 | Lung Carcinoma | MTT | IC50: 15.80 µM | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | Liver Carcinoma | MTT | IC50: 15.58 µM | jksus.org |

| Benzoic acid derivative (NC-5) | MDCK | Normal Kidney (Canine) | CCK-8 | CC50: >640 µM | nih.gov |

| Acridine/Sulfonamide (Cpd 8b) | HepG2 | Liver Carcinoma | MTT | IC50: 14.51 µM | mdpi.com |

| Acridine/Sulfonamide (Cpd 8b) | HCT-116 | Colon Carcinoma | MTT | IC50: 9.39 µM | mdpi.com |

| Acridine/Sulfonamide (Cpd 8b) | MCF-7 | Breast Carcinoma | MTT | IC50: 8.83 µM | mdpi.com |

| Acridine/Sulfonamide (Cpd 8b) | THLE-2 | Normal Liver | MTT | IC50: 55.5 µM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidinone (Cpd 4a) | HCT116 | Colorectal Carcinoma | MTT | IC50: 1.83 µM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidinone (Cpd 4a) | HepG2 | Hepatocellular Carcinoma | MTT | IC50: 4.88 µM | mdpi.com |

| Quinoline derivative (BAPPN) | HepG2 | Hepatocellular Carcinoma | MTT | IC50: 3.3 µg/mL | nih.gov |

| Quinoline derivative (BAPPN) | HCT-116 | Colon Carcinoma | MTT | IC50: 23 µg/mL | nih.gov |

| Quinoline derivative (BAPPN) | MCF-7 | Breast Carcinoma | MTT | IC50: 3.1 µg/mL | nih.gov |

| Quinoline derivative (BAPPN) | A549 | Lung Carcinoma | MTT | IC50: 9.96 µg/mL | nih.gov |

Future Research Directions and Therapeutic Prospects

Optimization of Lead Compounds for Clinical Development

The progression of a lead compound like 4-(5-nitropyridin-2-yl)benzoic acid into a clinical candidate necessitates a rigorous optimization process. This involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Drawing from established strategies in medicinal chemistry, particularly for kinase inhibitors, several optimization pathways can be envisioned. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. For the this compound core, modifications can be explored at multiple positions. For instance, the benzoic acid moiety is a key interaction point. Its replacement with bioisosteres or alteration of substituents on the phenyl ring could modulate binding affinity and cellular activity. nih.gov Similarly, the 5-nitro group on the pyridine (B92270) ring is a critical determinant of electronic properties and biological activity. While essential for certain activities, it can also be a liability due to potential metabolic reduction into toxic species. nih.gov Future work could involve replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) to retain desired activity while improving the safety profile.

The development of aminopyrimidine-based IκB kinase β (IKKβ) inhibitors has shown that structure-based design can successfully improve physicochemical properties and anti-inflammatory effects. nih.gov A similar approach could be applied to this compound derivatives, using computational modeling to guide the synthesis of analogs with improved target engagement. Key strategies in kinase inhibitor optimization, such as targeting allosteric sites or exploiting the size of the 'gatekeeper' residue in the ATP-binding pocket, could lead to inhibitors with greater specificity and reduced off-target effects. nih.gov

Table 1: Proposed Modifications for Lead Optimization of this compound Derivatives

| Modification Site | Proposed Change | Rationale | Supporting Evidence/Concept |

|---|---|---|---|

| Benzoic Acid Moiety | Replace carboxyl group with bioisosteres (e.g., tetrazole, acylsulfonamide) | Improve metabolic stability, pKa, and cell permeability. | General medicinal chemistry principles. |

| Phenyl Ring | Introduction of small alkyl or halogen substituents | Modulate lipophilicity and binding pocket interactions. | SAR studies on 2,5-substituted benzoic acid inhibitors of Mcl-1/Bfl-1. nih.gov |

| Pyridine Ring (Position 5) | Replace nitro group with cyano (-CN) or sulfone (-SO₂R) groups | Maintain electron-withdrawing nature while potentially reducing metabolic liabilities associated with nitroaromatics. | General strategies to mitigate toxicity of nitro-containing compounds. nih.gov |

| Pyridine Ring (Other) | Introduction of small substituents (e.g., methyl, amino) | Fine-tune steric and electronic properties to enhance target selectivity. | SAR of aminopyrimidine-based kinase inhibitors. nih.gov |

Exploration of Novel Biological Targets

The structural motifs within this compound are present in a variety of biologically active molecules, suggesting that its derivatives could interact with multiple biological targets. nih.gov A significant area of future research is the identification and validation of these targets to expand the therapeutic applications of this compound class.

One of the most promising avenues is in cancer therapy. Certain 3-nitropyridine (B142982) analogs have been identified as potent microtubule-targeting agents. nih.gov These compounds were found to bind to the colchicine-site of tubulin, leading to the disruption of microtubule polymerization, cell cycle arrest in the G2-M phase, and apoptosis. nih.gov Given the structural similarity, derivatives of this compound could be investigated for similar mechanisms of action.

Protein kinases represent another major class of potential targets. Nitropyridine-containing scaffolds have been used to develop inhibitors for several kinases crucial to cell signaling and proliferation, including:

Glycogen synthase kinase 3 (GSK3) and p70S6Kβ kinase , where nitropyridine intermediates were key in the synthesis of potent inhibitors. nih.gov

DNA-dependent protein kinase (DNA-PK) , with the development of the inhibitor AZD7648. nih.gov

IκB kinase β (IKKβ) , a key mediator in the NF-κB signaling pathway involved in inflammation. nih.gov

Furthermore, nitropyridines have been shown to inhibit cytosolic thioredoxin reductase 1, an enzyme implicated in cancer therapy. nih.gov The anticancer potential is also highlighted by the development of nitropyridine-based compounds active against various cancer cell lines, such as MCF-7 (breast) and HepG2 (liver). nih.gov The exploration of these and other targets, such as the anti-apoptotic proteins Mcl-1 and Bfl-1, which are targeted by substituted benzoic acid derivatives, could yield novel therapeutic strategies. nih.gov

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Target | Example from Related Compounds | Potential Therapeutic Area |

|---|---|---|---|

| Cytoskeletal Proteins | Tubulin (Colchicine-binding site) | 3-Nitropyridine analogs induce tubulin disintegration and G2-M arrest. nih.gov | Cancer |

| Protein Kinases | GSK3, p70S6Kβ, DNA-PK, IKKβ | Various nitropyridine derivatives have shown potent inhibition. nih.govnih.gov | Cancer, Inflammation |

| Redox Enzymes | Thioredoxin Reductase 1 | Nitropyridines serve as a mechanistic basis for anticancer therapy via inhibition. nih.gov | Cancer |

| Anti-apoptotic Proteins | Mcl-1, Bfl-1 | 2,5-Substituted benzoic acids act as dual inhibitors. nih.gov | Cancer |

| Microbial Enzymes | Various essential bacterial enzymes | Pyridine derivatives exhibit broad antimicrobial activity. researchgate.net | Infectious Diseases |

Combination Therapies Involving this compound Derivatives

To enhance therapeutic efficacy and overcome potential resistance mechanisms, future research should explore the use of this compound derivatives in combination with other therapeutic agents. The rationale for combination therapy is to target different signaling pathways or cellular processes simultaneously, leading to synergistic effects.

A notable example of synergy is seen with 4-nitropyridine-N-oxide (4-NPO), which, when combined with silver nanoparticles, demonstrates significantly enhanced antibiofilm activity against P. aeruginosa. nih.gov This combination approach interferes with multiple bacterial processes, including quorum sensing and the secretion of extracellular polymeric substances. nih.gov This suggests that nitropyridine derivatives could be developed as adjuvants to boost the efficacy of existing antibiotics against resistant bacterial biofilms.

Future studies should systematically evaluate the in vitro and in vivo effects of combining optimized this compound derivatives with a range of therapeutic agents, including other targeted therapies, immunotherapies, and conventional chemotherapy drugs.

Development of Prodrugs and Delivery Systems

The clinical utility of a drug is often limited by suboptimal pharmacokinetic properties, such as poor solubility, low membrane permeability, or rapid metabolism. Prodrug strategies offer a powerful approach to overcome these limitations. cbspd.com The carboxylic acid group of this compound is an ideal handle for prodrug development.

One well-established strategy is esterification. Converting the carboxylic acid to an ester mask its polarity, which can significantly enhance lipophilicity and improve absorption across biological membranes. cbspd.com Research on benzoic acid derivatives for tuberculosis has demonstrated the viability of this approach. nih.gov In that work, various benzoate (B1203000) esters were synthesized and shown to be activated by mycobacterial enzymes, releasing the active benzoic acid inside the target cell. nih.gov This strategy not only improved the activity of some derivatives compared to the free acid but also provided a mechanism for targeted drug release. nih.gov

Various types of esters could be explored for this compound, including simple alkyl esters or more sophisticated systems like acyloxyalkyl esters (e.g., pivaloyloxymethyl, POM), which are designed to be cleaved by ubiquitous esterase enzymes in the body to release the active drug. cbspd.comnih.gov

Beyond simple esters, advanced drug delivery systems can be employed. Lipid-based carriers, for instance, can be combined with lipidated prodrugs to improve pharmacokinetics and facilitate targeting to specific tissues like the liver or the lymphatic system. nih.gov Phospholipid-based prodrugs, where the drug is attached to a phospholipid backbone, can utilize natural absorption pathways to cross the intestinal lumen or even the blood-brain barrier. nih.gov

Table 3: Potential Prodrug Strategies for this compound

| Prodrug Approach | Modification | Mechanism of Action | Goal |

|---|---|---|---|

| Ester Prodrugs | Conversion of carboxylic acid to an alkyl or aryl ester. | The ester is more lipophilic and is hydrolyzed by plasma or intracellular esterases to release the active acid. | Improve oral absorption and cell permeability. cbspd.comnih.gov |

| Acyloxyalkyl Esters (e.g., POM) | Attachment of a pivaloyloxymethyl (POM) group to the carboxylic acid. | Cleaved by non-specific esterases to release the drug, formaldehyde, and pivalic acid. | Enhance bioavailability of polar drugs. nih.gov |

| Amide Prodrugs | Coupling with an amino acid. | Can target specific peptide transporters and be cleaved by peptidases. | Improve solubility and/or transporter-mediated uptake. |

| Lipid-Based Prodrugs | Covalent attachment of a fatty acid or glyceride moiety. | Utilizes natural lipid absorption and transport pathways. | Enhance lymphatic targeting, bypass first-pass metabolism, and improve oral delivery. nih.gov |

Application in Materials Science and other Non-Biological Fields

The utility of the this compound scaffold is not limited to pharmacology. The unique electronic and structural features of pyridine and nitropyridine derivatives make them valuable in materials science and other non-biological applications. nih.gov

Pyridine derivatives are in demand for their use as functional dyes and in catalysis. nih.gov The conjugated system of this compound, influenced by the electron-withdrawing nitro group, could lead to interesting photophysical properties, making its derivatives candidates for novel dyes or components in optical materials.

Furthermore, theoretical studies on nitro derivatives of pyridine have explored their energetic properties, including their heat of formation. tandfonline.com This line of research suggests that highly nitrated pyridine compounds could be investigated for applications as energetic materials or explosives. tandfonline.com

Another significant non-biological application is in the field of medical imaging. The pyridine scaffold can be radiolabeled for use in Positron Emission Tomography (PET). nih.gov For example, a radiolabeled 4-nitropyridine-N-oxide derivative has been developed as a PET tracer for neuroimaging, demonstrating the ability to cross the blood-brain barrier and detect demyelinated lesions. nih.gov This highlights the potential for developing derivatives of this compound as probes for diagnosing a range of diseases.

Q & A

Q. What are the standard synthetic routes for 4-(5-Nitropyridin-2-yl)benzoic acid, and how can reaction efficiency be optimized?

A common approach involves condensation reactions between nitro-substituted pyridine derivatives and benzoic acid precursors. For example, hydrazone analogs of benzoic acid have been synthesized via Schiff base reactions, achieving yields up to 70% under reflux conditions in ethanol . Optimization includes monitoring reaction progress via TLC, followed by purification through recrystallization using solvents like ethanol or acetonitrile. Characterization typically involves IR (to confirm functional groups like -COOH and -NO₂), NMR (to verify regiochemistry), and elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1680–1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns (e.g., pyridine ring protons appear as distinct doublets due to nitro group deshielding) .

- UV-Vis : Useful for studying electronic transitions, particularly if the compound exhibits fluorescence or is used in photochemical applications .

Q. How can researchers assess the purity of this compound?

Purity is evaluated via:

- Melting Point Analysis : Compare observed mp (e.g., 287.5–293.5°C for structurally similar nitroaromatic acids) with literature values .

- HPLC/LC-MS : Quantify impurities using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid). LC-MS also aids in detecting trace metabolites .

- Elemental Analysis : Verify C, H, N, O composition within ±0.3% theoretical values .

Advanced Research Questions

Q. How does electron localization influence the reactivity of this compound in catalytic systems?

Computational tools like density functional theory (DFT) map electron density distribution, revealing nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect localizes negative charge on the pyridine nitrogen, enhancing electrophilic aromatic substitution at the para position . Experimental validation involves kinetic studies under varying pH or solvent polarity to correlate electronic structure with reaction rates .

Q. What methodologies are used to study enzyme inhibition by nitroaromatic benzoic acid derivatives?

Tyrosinase inhibition assays:

- Competitive Inhibition : Measure IC₅₀ values using catechol as a substrate. Benzoic acid derivatives compete with catechol for copper-binding sites, monitored via UV absorbance at 420 nm .

- Kinetic Analysis : Lineweaver-Burk plots differentiate competitive vs. non-competitive mechanisms.

- Molecular Docking : Simulate binding interactions using software like AutoDock Vina to predict binding affinities .

Q. How can conformational analysis of this compound inform drug design?

Single-crystal X-ray diffraction reveals torsion angles between the pyridine and benzoic acid moieties, critical for optimizing steric compatibility with target proteins (e.g., kinases). For analogs, dihedral angles <30° enhance planar stacking with hydrophobic binding pockets . Advanced NMR (e.g., NOESY) can also detect intramolecular hydrogen bonding between nitro and carboxylic groups in solution .

Q. What strategies are effective for co-crystal engineering with this compound?

Co-crystallization with hydrogen-bond donors (e.g., pyrimidine derivatives) improves solubility and stability. A 1:1 molar ratio in DMF/water under slow evaporation yields co-crystals, validated by X-ray diffraction (R-factor <0.05). Key interactions include O-H···N (carboxylic acid to pyridine) and N-O···H (nitro to amine) .

Q. How can oxidative stability be evaluated for nitro-functionalized benzoic acids?

- Accelerated Oxidation Studies : Expose the compound to H₂O₂ or UV light, monitoring degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >200°C for nitroaromatics).

- Electrochemical Methods : Cyclic voltammetry identifies redox potentials, correlating nitro group reduction (-0.5 to -0.8 V vs. Ag/AgCl) with stability .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- QSAR Modeling : Relate substituent effects (e.g., Hammett σ constants for nitro groups) to biological activity.

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

Q. What safety protocols are recommended for handling nitroaromatic benzoic acids?

Follow GHS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.